Lipophilicity and Polar Surface Area
The target compound possesses a calculated partition coefficient (LogP) of 2.0716 and a topological polar surface area (TPSA) of 39.08 Ų . These values directly govern the compound's lipophilicity and membrane permeability. For comparison, the unsubstituted parent scaffold, 1H-imidazole-1-propanamine, has a LogP of -0.55 and a TPSA of 43.84 Ų [1]. The addition of the 4-methoxybenzyl group shifts the LogP by over 2.6 units, demonstrating a substantial increase in lipophilicity that cannot be replicated by a generic imidazole derivative [1].
| Evidence Dimension | Lipophilicity (LogP) / Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.0716; TPSA = 39.08 Ų |
| Comparator Or Baseline | 1H-Imidazole-1-propanamine (Parent Scaffold) - LogP = -0.55; TPSA = 43.84 Ų |
| Quantified Difference | Δ LogP = +2.6216; Δ TPSA = -4.76 Ų |
| Conditions | Calculated values using standard in silico prediction models. |
Why This Matters
This specific LogP window is critical for designing experiments involving membrane penetration or receptor binding where lipophilicity directly impacts efficacy.
- [1] PubChem. (n.d.). 1H-Imidazole-1-propanamine (CAS 5036-48-6). National Center for Biotechnology Information. View Source
